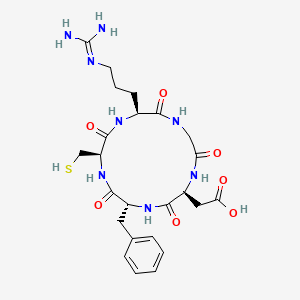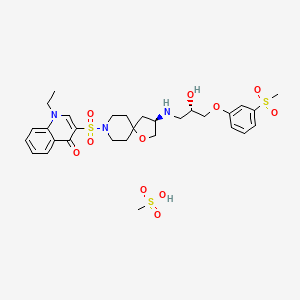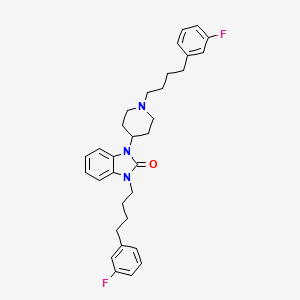
Cav 3.2 inhibitor 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cav 3.2 inhibitor 2 is a compound that targets the Cav3.2 subtype of T-type calcium channels. These channels are involved in various physiological processes, including neuronal excitability, sensory processing, and pain perception. This compound has shown potential in research for its ability to suppress T-channel-dependent somatic and visceral pain in mice .
准备方法
The synthesis of Cav 3.2 inhibitor 2 involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. The compound is synthesized through a series of reactions that include the formation of key intermediates and the final product. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed .
化学反应分析
Cav 3.2 inhibitor 2 undergoes various chemical reactions, including inhibition of T-type calcium channels. The compound has an IC50 value of 0.09339 μM under -80mV holding potential . Common reagents and conditions used in these reactions include specific voltage conditions and the presence of calcium ions. The major products formed from these reactions are the inhibited calcium channels, which result in reduced neuronal excitability and pain perception .
科学研究应用
Cav 3.2 inhibitor 2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being studied for its potential as an analgesic for intractable pain, including somatic and visceral pain . The compound has shown efficacy in rodent models of acute, inflammatory, and chronic pain . Additionally, it is being explored for its role in treating epilepsy and other neurological disorders .
作用机制
The mechanism of action of Cav 3.2 inhibitor 2 involves the inhibition of Cav3.2 T-type calcium channels. These channels are responsible for regulating calcium influx in neurons, which in turn affects neuronal excitability and neurotransmitter release. By inhibiting these channels, this compound reduces neuronal excitability and pain perception . The molecular targets and pathways involved include the Cav3.2 channels and their associated signaling pathways .
相似化合物的比较
Cav 3.2 inhibitor 2 is unique in its high affinity and specificity for Cav3.2 T-type calcium channels. Similar compounds include ethosuximide, mibefradil, valproate, zonisamide, pimozide, and certain dihydropyridines (DHPs) . These compounds also target T-type calcium channels but may have different affinities and specificities for the various subtypes of these channels. This compound stands out due to its potent inhibition of T-channel-dependent pain and its potential for treating intractable pain conditions .
属性
分子式 |
C32H37F2N3O |
|---|---|
分子量 |
517.7 g/mol |
IUPAC 名称 |
1-[4-(3-fluorophenyl)butyl]-3-[1-[4-(3-fluorophenyl)butyl]piperidin-4-yl]benzimidazol-2-one |
InChI |
InChI=1S/C32H37F2N3O/c33-27-13-7-11-25(23-27)9-3-5-19-35-21-17-29(18-22-35)37-31-16-2-1-15-30(31)36(32(37)38)20-6-4-10-26-12-8-14-28(34)24-26/h1-2,7-8,11-16,23-24,29H,3-6,9-10,17-22H2 |
InChI 键 |
HKFWSOWZPUPCOX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCCCC4=CC(=CC=C4)F)CCCCC5=CC(=CC=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


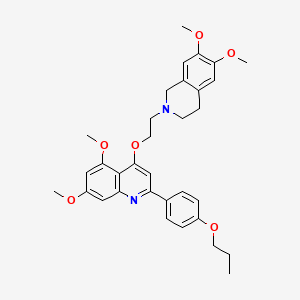
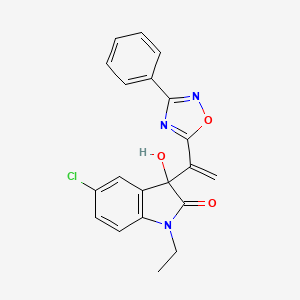
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)
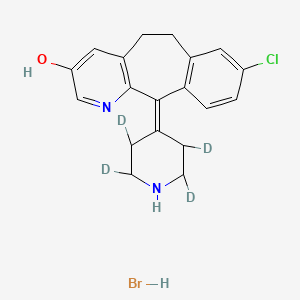
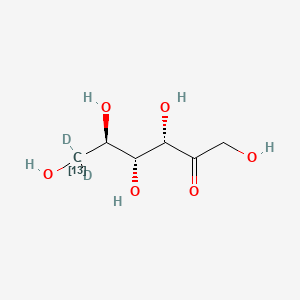
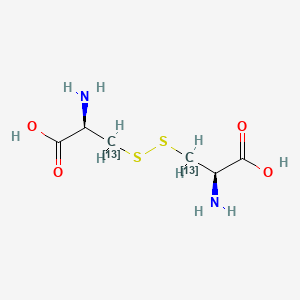
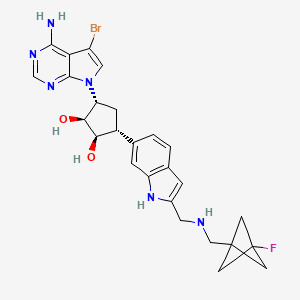

![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)
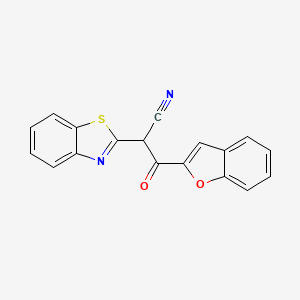
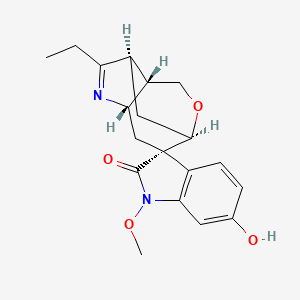
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)
